molecular formula C₁₂H₁₉NO₈ B1146938 N-Acetyl-D-Glucosamine 3,6-Diacetate CAS No. 221069-48-3

N-Acetyl-D-Glucosamine 3,6-Diacetate

Cat. No.: B1146938
CAS No.: 221069-48-3
M. Wt: 305.28
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Description

N-Acetyl-D-Glucosamine 3,6-Diacetate is a derivative of N-Acetyl-D-Glucosamine, which is an amino sugar and a key component in the biosynthesis of glycoproteins and glycolipids. This compound has a molecular formula of C12H19NO8 and a molecular weight of 305.28

Biochemical Analysis

Biochemical Properties

N-Acetyl-D-Glucosamine 3,6-Diacetate plays a vital role in biochemical reactions, particularly in the formation and modification of glycoproteins and glycosaminoglycans. This compound interacts with several enzymes, including β-N-acetylglucosaminidases, which catalyze the hydrolysis of N-acetylglucosamine residues from glycoproteins and glycolipids . The interaction between this compound and these enzymes is crucial for the degradation and recycling of glycoproteins, impacting various cellular processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the synthesis of glycoproteins and glycosaminoglycans, which are essential components of the extracellular matrix and cell surface . By modulating the levels of these molecules, this compound can impact cell adhesion, migration, and communication, thereby influencing overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. This compound binds to β-N-acetylglucosaminidases, leading to the hydrolysis of N-acetylglucosamine residues from glycoproteins . Additionally, this compound can modulate gene expression by influencing the levels of glycoproteins and glycosaminoglycans, which play a role in cell signaling pathways and transcriptional regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to changes in cellular function, including alterations in glycoprotein and glycosaminoglycan synthesis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the synthesis of glycoproteins and glycosaminoglycans, promoting healthy cellular function . At high doses, this compound may exhibit toxic effects, including disruption of cellular metabolism and induction of apoptosis. It is essential to determine the optimal dosage to maximize the beneficial effects while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis and degradation of glycoproteins and glycosaminoglycans. This compound interacts with enzymes such as β-N-acetylglucosaminidases, which catalyze the hydrolysis of N-acetylglucosamine residues . Additionally, this compound can influence metabolic flux by modulating the levels of key metabolites involved in glycoprotein and glycosaminoglycan synthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound, ensuring its availability for biochemical reactions . The distribution of this compound can impact its activity and function, influencing various cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. This compound is often localized in the Golgi apparatus and endoplasmic reticulum, where it participates in the synthesis and modification of glycoproteins and glycosaminoglycans . The subcellular localization of this compound is directed by targeting signals and post-translational modifications, ensuring its proper function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-D-Glucosamine 3,6-Diacetate can be synthesized through the acetylation of N-Acetyl-D-Glucosamine. The process typically involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 3 and 6 positions .

Industrial Production Methods

Industrial production of this compound often involves the enzymatic hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans. The hydrolysis is facilitated by chitinases and N-acetylglucosaminidases, which break down chitin into N-Acetyl-D-Glucosamine, followed by chemical acetylation to obtain the 3,6-diacetate derivative .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-Glucosamine 3,6-Diacetate undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various acetylated derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Acetyl-D-Glucosamine 3,6-Diacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoproteins.

    Biology: It serves as a substrate for studying enzyme activities, particularly those involved in glycosylation processes.

    Medicine: It has potential therapeutic applications in the treatment of osteoarthritis and other joint-related conditions due to its role in cartilage formation.

    Industry: It is used in the production of cosmetics and dietary supplements

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. This compound’s ability to participate in selective glycosylation reactions makes it valuable for studying complex carbohydrate synthesis and its role in cellular functions .

Properties

CAS No.

221069-48-3

Molecular Formula

C₁₂H₁₉NO₈

Molecular Weight

305.28

Synonyms

2-(Acetylamino)-2-deoxy-D-glucopyranose 3,6-Diacetate;  (N,3-O,6-O)-Triacetyl-D-Glucosamine; 

Origin of Product

United States

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